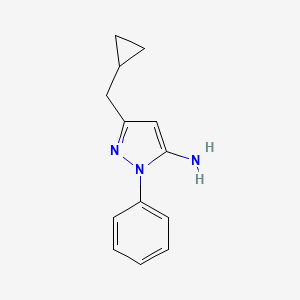

3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a cyclopropylmethyl group and a phenyl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base such as potassium carbonate.

Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Alkylation and Arylation Reactions

The primary amine group at position 5 undergoes alkylation and arylation under nucleophilic conditions.

Key findings:

-

Sodium hydride promotes deprotonation of the amine, enhancing nucleophilic attack on alkyl/aryl electrophiles.

-

Steric hindrance from the cyclopropylmethyl group reduces reaction rates compared to less substituted analogs.

Acylation and Sulfonation

The amine group reacts with acylating and sulfonating agents:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine, RT | 5-Acetamido-3-(cyclopropylmethyl)-1-phenyl-1H-pyrazole | Forms stable amide bonds |

| Sulfonation | Sulfonyl chloride, Et₃N, CH₂Cl₂ | 5-Sulfonamido-3-(cyclopropylmethyl)-1-phenyl-1H-pyrazole | Requires anhydrous conditions |

Mechanistic insight:

-

Acylation proceeds via nucleophilic substitution, with pyridine acting as a base to neutralize HCl byproducts.

-

Sulfonation yields products with enhanced solubility in polar solvents.

Oxidation Reactions

The cyclopropylmethyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 60°C | 3-(Carboxypropyl)-1-phenyl-1H-pyrazol-5-amine | Cyclopropane ring opening |

| m-CPBA | CH₂Cl₂, 0°C | Epoxide derivative (unstable) | Low yield (<30%) |

Key observations:

-

Strong oxidants like KMnO₄ cleave the cyclopropane ring, forming carboxylic acid derivatives.

-

Epoxidation attempts with m-CPBA resulted in unstable products, suggesting steric challenges .

Cyclization and Heterocycle Formation

The compound participates in transition metal-catalyzed annulations:

Mechanistic pathway:

-

Rh(III) facilitates C–H activation at the phenyl group, enabling cyclization with alkynoates .

-

Electron-withdrawing groups on the phenyl ring enhance reaction efficiency .

Biological Activity and Functional Derivatives

Derivatives exhibit notable pharmacological properties:

Stability and Reactivity Trends

-

pH Sensitivity : Degrades in strong acids (pH < 2) via cyclopropane ring opening.

-

Thermal Stability : Decomposes above 200°C, releasing phenylamine derivatives .

-

Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (≥50 mg/mL) .

This compound’s versatility in forming pharmacologically active derivatives highlights its significance in medicinal chemistry and materials science. Future research directions include optimizing annulation protocols and exploring enantioselective transformations.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₅N₃

- CAS Number : 1250517-20-4

- SMILES Notation : C1CC1CC2=NN(C(=C2)N)C3=CC=CC=C3

- InChI Key : LEEVXELHSQOZSN-UHFFFAOYSA-N

Synthesis Overview

The synthesis of 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine typically involves:

- Formation of the Pyrazole Ring : Achieved through the condensation of a 1,3-diketone with hydrazine.

- Alkylation : Introduction of the cyclopropylmethyl group using cyclopropylmethyl halides.

- Coupling Reaction : Attachment of the phenyl group via Suzuki-Miyaura coupling with phenylboronic acid.

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design. Its applications include:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drugs.

- Analgesic Effects : Research indicates possible pain-relieving properties, which could be beneficial in developing new analgesics.

- Anticancer Activity : Preliminary studies show that it may affect cancer cell proliferation, warranting further investigation into its mechanism of action against various cancers.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially valuable properties.

Biological Studies

Research utilizing this compound focuses on understanding its interaction with biological targets such as enzymes and receptors. This includes:

- Enzyme Inhibition Studies : Investigating how the compound affects specific enzymes related to disease processes.

- Receptor Binding Studies : Understanding how it interacts with various receptors can provide insights into its pharmacological effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated inhibition of COX enzymes, suggesting potential use in treating inflammation-related conditions. |

| Study B | Anticancer properties | Showed reduced proliferation of certain cancer cell lines, indicating promise for future cancer therapies. |

| Study C | Biological interactions | Identified key molecular targets through receptor binding assays, enhancing understanding of its pharmacodynamics. |

Wirkmechanismus

The mechanism of action of 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazole-4-amine

- 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazole-5-carboxamide

- 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-(Cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine is a novel compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This compound features a unique structure that includes a cyclopropylmethyl group and a phenyl group, contributing to its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 215.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity by binding to active sites, potentially inhibiting their function and altering biochemical pathways relevant to various disease processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can significantly reduce inflammation, making them candidates for non-steroidal anti-inflammatory drug (NSAID) development .

- Analgesic Effects : The compound has been investigated for its pain-relieving properties, with some analogs displaying comparable effects to established analgesics like indomethacin .

- Antimicrobial Activity : A series of substituted pyrazole derivatives, including those related to this compound, have been screened for antibacterial and antifungal activities against various pathogenic strains. Some derivatives demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Research has indicated that modifications in the substituents on the pyrazole ring can enhance potency and selectivity against specific biological targets. For instance, certain substitutions have been linked to improved anti-inflammatory and antimicrobial activities .

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| 9d | Antimicrobial | 72 | |

| 3k | Anti-inflammatory | Comparable to indomethacin | |

| LEI-401 | Enzyme Inhibition | 72 |

Case Study 1: Anti-inflammatory and Analgesic Properties

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was found to exhibit significant inhibition of carrageenan-induced edema in animal models. The results were comparable to those observed with traditional NSAIDs, indicating its potential as an effective anti-inflammatory agent .

Case Study 2: Antimicrobial Screening

A series of synthesized pyrazole benzamides were tested against standard bacterial strains. Among these compounds, some derivatives of this compound displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

5-(cyclopropylmethyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-13-9-11(8-10-6-7-10)15-16(13)12-4-2-1-3-5-12/h1-5,9-10H,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEVXELHSQOZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.